molecular formula C10H21BrN2O B1389951 N-(8-Aminooctyl)-2-bromoacetamide CAS No. 1138443-13-6

N-(8-Aminooctyl)-2-bromoacetamide

Cat. No.: B1389951
CAS No.: 1138443-13-6
M. Wt: 265.19 g/mol
InChI Key: NXGCGEBEWPKISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-Aminooctyl)-2-bromoacetamide (CAS 1138443-13-6) is a heterobifunctional reagent of strategic importance in chemical biology and proteomics research. Its molecular structure features two distinct reactive groups: a primary amine at one terminus and a bromoacetamide group at the other, connected by an eight-carbon alkyl spacer. This design enables sequential, orthogonal conjugation chemistries. The primary amine readily participates in amide bond formation with carboxylic acids or activated esters, while the bromoacetamide group acts as an effective electrophile for alkylating nucleophilic residues, most notably the thiol group of cysteine. The extended hydrocarbon chain provides a spacer arm that facilitates the study of biomolecular interactions by bridging coupled entities. The primary research applications for this compound include its role as a building block for the synthesis of more complex molecular probes and its use as a crosslinking agent in the mapping of protein-protein interaction networks. In proteomics, it can be utilized to capture and identify interacting proteins, providing spatial constraints for modeling the architecture of protein complexes. Furthermore, its bifunctionality makes it a valuable intermediate in the development of targeted drug delivery systems, such as antibody-drug conjugates, where it can serve as a linker connecting a targeting moiety to a therapeutic payload. This compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(8-aminooctyl)-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrN2O/c11-9-10(14)13-8-6-4-2-1-3-5-7-12/h1-9,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGCGEBEWPKISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCNC(=O)CBr)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Modern Organic and Chemical Biology Disciplines

In the realms of modern organic chemistry and chemical biology, N-(8-Aminooctyl)-2-bromoacetamide serves as a critical building block and molecular tool. Chemical biology, in particular, relies on the use of small molecules to perturb and study biological processes in living systems. The strategic design of such molecules is paramount, and compounds like this compound offer a pre-fabricated, dual-functionality component that can be readily incorporated into more complex structures.

Its significance lies in its ability to bridge different molecular entities. For instance, it can be used to link a targeting moiety (like a small molecule that binds to a specific protein) to a functional moiety (like a fluorescent dye or a cytotoxic agent). This modular approach is a cornerstone of contemporary chemical biology, enabling the construction of sophisticated probes and potential therapeutic agents. The compound's fatty chain also provides a degree of lipophilicity, which can be advantageous for enhancing membrane permeability.

Strategic Significance As a Bifunctional Reagent in Research Design

The strategic value of N-(8-Aminooctyl)-2-bromoacetamide is rooted in its bifunctional nature. The molecule possesses two distinct reactive functional groups: a primary amine (-NH2) at one end of the octyl chain and a bromoacetamide group (-NHC(O)CH2Br) at the other. This dual reactivity allows for sequential or orthogonal chemical reactions.

The primary amine group is a potent nucleophile, readily participating in reactions such as acylation to form amides. This allows for its conjugation to molecules containing carboxylic acids or activated esters. Conversely, the bromoacetamide group is an effective alkylating agent. The carbon-bromine bond is susceptible to nucleophilic substitution, particularly by thiol groups found in cysteine residues of proteins. This specific reactivity makes it a valuable tool for selectively targeting and modifying proteins.

This "two-faced" chemical personality enables its use as a crosslinker or a linker. As a crosslinker, it can connect two different biomolecules, aiding in the study of their interactions. As a linker, it serves as a spacer to connect a payload to a targeting ligand, a common strategy in the development of antibody-drug conjugates and other targeted therapies.

PropertyDataReference
Molecular Formula C₁₀H₂₁BrN₂O chemscene.com
Molecular Weight 265.19 g/mol chemscene.com
CAS Number 1138443-13-6 chemscene.com
Appearance Not specified in sources
Solubility Not specified in sources
SMILES O=C(NCCCCCCCCN)CBr chemscene.com

Table 1: Physicochemical Properties of this compound

Overview of Research Utility and Current Academic Trajectory

The unique characteristics of N-(8-Aminooctyl)-2-bromoacetamide have led to its application in a variety of research areas. Its primary utility is in the creation of bioconjugates for both imaging and therapeutic purposes, which helps to improve the understanding of biomolecular interactions.

A significant application is in the modification of proteins and peptides. By reacting the bromoacetamide end with cysteine residues, researchers can attach this linker to a protein of interest. The free amine on the other end is then available for further functionalization, such as the attachment of a fluorescent probe for imaging studies or a polyethylene (B3416737) glycol (PEG) chain to improve solubility and pharmacokinetic properties.

The compound serves as an important intermediate in synthetic organic chemistry for the creation of complex molecules and functionalized materials. While specific, detailed research findings on its direct use are often embedded within broader studies, its role as a linker is crucial. For example, in the development of targeted drug delivery systems, this molecule can act as the bridge connecting a homing device (like an antibody) to a therapeutic agent.

The academic trajectory for bifunctional linkers like this compound is pointed towards the design of increasingly sophisticated molecular constructs. This includes its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The linker component in a PROTAC is critical for orienting the two ends of the chimera correctly, and molecules like this compound are valuable candidates for this role.

Research Application AreaDescription of UtilityPotential Outcome
Bioconjugation Used to modify proteins and peptides, facilitating the study of their structure and function. Enhanced understanding of biomolecular interactions.
Drug Delivery Acts as a linker to create targeted drug delivery systems. Increased efficacy of therapeutic agents.
Pharmaceutical Synthesis Serves as a building block for creating more complex pharmaceutical compounds. Development of novel therapeutic agents.
Molecular Probes Forms the backbone of probes for imaging and functional studies.Visualization and interrogation of biological processes.

Table 2: Research Applications of this compound

Role in Proteomics and Biological Target Identification Research

Elucidation of Protein-Protein Interaction Networks

The mapping of protein-protein interaction (PPI) networks is fundamental to understanding cellular processes. Chemical cross-linking coupled with mass spectrometry (CXMS) is a powerful technique for this purpose, providing spatial constraints to model the architecture of protein complexes. nih.gov Heterobifunctional cross-linkers, a class to which derivatives of N-(8-Aminooctyl)-2-bromoacetamide belong, are particularly valuable in these studies. proteochem.comnih.gov

These reagents allow for a controlled, two-step reaction. proteochem.com For instance, the amine-reactive end can be conjugated to a known "bait" protein. This modified protein is then introduced into a cellular system where it can interact with its binding partners. Subsequently, a second reaction, often initiated by a photoactivatable group (in more complex probes) or by proximity-induced reaction of the second reactive group (like the bromoacetamide), captures the interacting "prey" proteins by forming a covalent bond. youtube.com This "freezing" of transient and stable interactions allows for their subsequent enrichment and identification by mass spectrometry. thermofisher.com

The length of the spacer arm, in this case, the octyl chain, is a critical parameter, as it defines the maximum distance between the interacting residues that can be linked. nih.gov Shorter spacers provide higher resolution structural data, while longer spacers can capture a broader range of interactions. nih.gov The resulting data on which proteins are cross-linked provides a blueprint of the protein interaction network, revealing both stable complexes and transient signaling hubs. nih.gov

Table 1: Comparison of Cross-linking Approaches for PPI Analysis

Cross-linking Strategy Description Advantages Disadvantages
Homobifunctional Cross-linking Uses a reagent with two identical reactive groups (e.g., NHS esters targeting lysines). thermofisher.com Simpler reagents; good for mapping surface-exposed lysines. Can result in a high number of intra-protein cross-links; less control over the reaction.
Heterobifunctional Cross-linking Employs a reagent with two different reactive groups (e.g., amine-reactive and sulfhydryl-reactive). proteochem.comthermofisher.com Allows for controlled, stepwise conjugation; can target specific residue pairs. May require more complex synthesis of the cross-linker.

| Photo-reactive Cross-linking | One or both reactive groups are activated by UV light. nih.govacs.org | Can capture interactions non-specifically within a certain radius; useful for identifying transient or weak interactions. | Can be less specific, leading to more complex data analysis. |

Investigation of Protein Modifications and Dynamics

Protein function is intricately regulated by post-translational modifications (PTMs) and conformational changes. Alkylating agents, including bromoacetamide-containing compounds, are widely used in proteomics to study these aspects. creative-proteomics.comcreative-proteomics.com The bromoacetamide moiety is a classic electrophile that readily reacts with nucleophilic residues, most notably the thiol group of cysteine. creative-proteomics.com

In standard proteomics workflows, alkylating agents like iodoacetamide (B48618) (a related haloacetamide) are used to cap cysteine residues after disulfide bond reduction. acs.orgresearchgate.net This prevents the re-formation of disulfide bonds and ensures accurate protein identification and quantification by mass spectrometry. creative-proteomics.com

Beyond this standard application, tailored bromoacetamide probes can be used to investigate the accessibility and reactivity of specific cysteine residues. Changes in the labeling of a cysteine by such a probe can indicate conformational changes in the protein, ligand binding, or the presence of a PTM that blocks the site. This provides a powerful method to study protein dynamics and function. creative-proteomics.com

Table 2: Applications of Alkylating Probes in Studying Protein Modifications and Dynamics

Application Method Information Gained
Mapping Reactive Cysteines A bromoacetamide-containing probe is used to label accessible cysteine residues in a proteome. Labeled peptides are then identified by mass spectrometry. Provides a global map of functionally important and reactive cysteines.
Conformational Change Analysis The labeling pattern of a protein by an alkylating probe is compared under different conditions (e.g., with and without a ligand). Changes in labeling indicate regions of the protein that undergo conformational changes.

| PTM Site Blocking | The ability of an alkylating probe to label a specific cysteine is used to infer if that site is occupied by a PTM. | Can indirectly detect certain PTMs that block the reactive site. |

Chemoproteomic Approaches for Unbiased Biological Target Identification

A major challenge in drug discovery is the identification of the biological targets of a bioactive small molecule. Chemoproteomics, particularly activity-based protein profiling (ABPP), offers a powerful solution to this problem. nih.govchomixbio.com ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme classes. nih.gov

An appropriately designed probe containing a bromoacetamide "warhead" can be used in ABPP to identify the targets of a covalent drug. nih.govnih.gov The probe consists of three key parts: a reactive group (the warhead), a linker, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. chemicalprobes.orgwikipedia.orgresearchgate.net In a competitive ABPP experiment, a cellular proteome is treated with a covalent inhibitor, followed by the addition of the broad-spectrum bromoacetamide probe. The inhibitor will bind to its targets, preventing them from being labeled by the probe. By quantifying the proteins that show reduced labeling, the specific targets of the inhibitor can be identified. nih.gov

This approach has been instrumental in discovering new drug targets and understanding the mechanism of action of covalent inhibitors. researchgate.netacs.orgnih.gov Covalent libraries featuring reactive groups like chloroacetamides and acrylamides are screened for cellular phenotypes, and the hits are then profiled using ABPP to deconvolute their targets. chomixbio.com

Affinity-Based Proteomics for Functional Characterization of Protein Ensembles

Affinity-based proteomics aims to isolate and characterize specific proteins or protein complexes from a complex mixture. This is often achieved by using a "bait" molecule that has a high affinity for the target protein(s). Reagents like this compound can be adapted for such purposes, a technique known as affinity labeling. nih.gov

In this approach, the bromoacetamide group can act as a covalent trap for proteins that bind to a ligand attached to the amino-terminal end of the molecule. For example, a known drug or metabolite could be conjugated to the amine group. When this conjugate is incubated with a proteome, it will initially bind non-covalently to its target protein(s). The proximity of the bromoacetamide group to the binding site then facilitates the formation of a covalent bond, permanently labeling the target. nih.gov

This covalent capture is particularly useful for identifying low-affinity or transient interactions that might be lost during traditional affinity purification methods. The covalently labeled protein can then be enriched, often using a tag incorporated into the probe's structure, and identified by mass spectrometry. This allows for the functional characterization of protein ensembles and the validation of drug-target interactions. nih.gov

Advanced Materials and Nanotechnology Research Utilizing N 8 Aminooctyl 2 Bromoacetamide

Engineering of Functionalized Polymeric Systems for Research Applications

There is a lack of specific research articles detailing the use of N-(8-Aminooctyl)-2-bromoacetamide for the engineering of functionalized polymeric systems. The presence of a primary amine and a reactive bromoacetamide group theoretically allows it to act as a linker to modify polymer chains, introducing new functionalities. The amine group could react with polymers containing electrophilic groups such as N-hydroxysuccinimide (NHS) esters, while the bromoacetamide moiety can form stable thioether bonds with thiol-containing molecules or polymer chains. However, no specific studies demonstrating these applications with this compound were identified.

Design of Research Scaffolds for Biomaterial Development and Characterization

Similarly, the application of this compound in the design of research scaffolds for biomaterial development remains undocumented in the available scientific literature. In theory, this compound could be used to functionalize the surface of biomaterial scaffolds, with the octyl chain providing a spacer to present the reactive bromoacetamide group for the immobilization of proteins, peptides, or other bioactive molecules containing thiol groups. This could influence cell adhesion, proliferation, and differentiation. Nevertheless, specific research demonstrating the fabrication and characterization of such scaffolds using this compound is not available.

Development of Nanoparticle Conjugates for Research Probes

The development of nanoparticle conjugates using this compound for research probes is another area where specific data is absent. Its bifunctional nature makes it a candidate for linking nanoparticles, such as gold nanoparticles or quantum dots, to biological targeting ligands like antibodies or peptides. The amine group could be used to attach the linker to the nanoparticle surface, and the bromoacetamide group could then be used to conjugate the targeting moiety. Such constructs could be used for imaging, sensing, or targeted delivery applications. Despite this potential, no published research was found that specifically utilizes this compound for this purpose.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number and environment of hydrogen atoms in a molecule. In the case of N-(8-Aminooctyl)-2-bromoacetamide, the chemical shifts of the protons are indicative of their position relative to the functional groups.

Based on data from analogous compounds, the expected ¹H NMR spectrum would exhibit characteristic signals. A key indicator is the singlet corresponding to the methylene (B1212753) protons (CH₂) adjacent to the bromine atom, which is anticipated to appear around a chemical shift of 4.15 ppm. The protons of the long octyl chain would produce a series of multiplets in the upfield region, typically between 1.2 and 1.6 ppm. The methylene groups directly attached to the nitrogen atoms would show distinct shifts due to the influence of the amide and amine functionalities.

Functional GroupPredicted Chemical Shift (ppm)Multiplicity
-CH₂Br~4.15Singlet
-NH-C(O)--Broad Singlet
-CH₂-NH-C(O)-~3.2-3.4Triplet
-(CH₂)₆-~1.2-1.6Multiplet
-CH₂-NH₂~2.7-2.9Triplet
-NH₂-Broad Singlet

Predicted ¹H NMR data based on analogous compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, two particularly diagnostic peaks are expected. The carbon of the methylene group bonded to the highly electronegative bromine atom (CH₂-Br) is predicted to resonate at approximately 51 ppm. The carbonyl carbon of the amide group (C=O) is expected to appear significantly downfield, around 165 ppm, due to the deshielding effect of the double-bonded oxygen and adjacent nitrogen atom. The various methylene carbons of the octyl chain will produce a cluster of signals in the 25-40 ppm range.

Functional GroupPredicted Chemical Shift (ppm)
-C=O~165
-CH₂Br~51
-CH₂-NH-C(O)-~40
-(CH₂)₆-~26-30
-CH₂-NH₂~42

Predicted ¹³C NMR data based on analogous compounds.

Mass Spectrometry for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns. For this compound, with a molecular formula of C₁₀H₂₁BrN₂O, the expected exact molecular weight is approximately 265.19 g/mol . chemscene.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule. youtube.com

Fragmentation analysis can further confirm the structure. Common fragmentation pathways for N-alkyl-2-bromoacetamides include cleavage of the amide bond and fragmentation of the alkyl chain. The observation of fragment ions corresponding to the loss of the bromine atom or cleavage at the C-C bonds of the octyl chain would provide further evidence for the compound's identity and purity.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of compounds from a mixture and for the quantification of their purity. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A common approach involves using a reverse-phase column, such as a C18 column. sielc.com

The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.com By running a gradient of the organic solvent, compounds with different polarities can be effectively separated. For this compound, its purity can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. This technique is also invaluable for tracking the consumption of starting materials and the formation of the product during the synthesis, allowing for optimization of reaction conditions.

The reactive bromoacetamide moiety of this compound makes it a potential derivatizing agent for highly sensitive detection methods, such as those based on peroxyoxalate chemiluminescence (PO-CL). The primary amine at the other end of the molecule allows it to be coupled to analytes of interest, such as carboxylic acids, which can then be detected with high sensitivity.

In a typical PO-CL system, a fluorescent tag is excited by a high-energy intermediate generated from the reaction of hydrogen peroxide and an oxalate (B1200264) derivative. While direct use of this compound in a PO-CL system is not extensively documented, the principle of using a bifunctional reagent to label an analyte and then detect it via a highly sensitive method is well-established. For instance, other derivatizing reagents are used to tag carboxylic acids, which are then detected with remarkable sensitivity, reaching attomole detection limits. nih.gov The structure of this compound suggests its potential utility in similar applications, where the amino group would first be derivatized with a fluorophore suitable for PO-CL detection, and the bromoacetamide group would then be used to conjugate this labeled tag to a target molecule.

Lack of Publicly Available Research on the Spectroscopic Functional Characterization of this compound

Following a comprehensive search of available scientific literature, no specific research data was found regarding the analytical and spectroscopic functional characterization of the chemical compound this compound. In particular, there is no accessible information detailing the use of spectroscopic methods such as Surface Plasmon Resonance (SPR) to determine its binding affinity or for other functional characterization purposes.

The inquiry for detailed research findings and data tables on this specific compound did not yield any results. This suggests that such studies on this compound may not have been published in publicly accessible scientific journals or databases. Therefore, the requested content, including data tables and detailed research findings on its spectroscopic functional characterization, cannot be provided at this time.

Further research would be required to be conducted and published to address the specific analytical and spectroscopic properties of this compound.

Future Directions and Emerging Research Paradigms

Innovations in Synthetic Accessibility and Scalability for Broader Research Adoption

Future synthetic strategies will likely focus on the development of more efficient and scalable processes. This could involve exploring alternative starting materials, optimizing reaction conditions to minimize side-product formation, and developing novel purification techniques. For instance, the use of solid-phase synthesis could streamline the process and facilitate purification. The goal is to create a synthetic route that is not only high-yielding but also economically viable for large-scale production, thus making this versatile compound more accessible to the wider scientific community.

Expanding the Scope of Bioorthogonal Conjugation Reactions with Novel Ligands

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govacs.org The bromoacetamide group of N-(8-Aminooctyl)-2-bromoacetamide is a key functional group for such reactions, as it can react selectively with nucleophiles like the thiol group of cysteine residues in proteins.

The future of bioorthogonal chemistry involving bromoacetamide derivatives lies in expanding the repertoire of reactions and developing novel ligands. While the reaction with cysteine is well-established, researchers are exploring new reaction partners to increase the versatility of this chemical tool. This includes the development of novel ligands that can react with the bromoacetamide group under biocompatible conditions with high specificity and kinetics. acs.org The aim is to create a "toolbox" of bioorthogonal reactions that can be used for a variety of applications, from protein labeling to the construction of complex biomolecular architectures. nih.govacs.org

Advanced Applications in Systems Chemical Biology and Integrative Research

Systems chemical biology aims to understand complex biological systems at a molecular level using chemical tools. This compound and its derivatives are well-suited for this purpose. By attaching a reporter molecule (such as a fluorescent dye or an affinity tag) to the amine group, the bromoacetamide can be used to selectively label and track proteins within a cell or organism.

Advanced applications in this area will involve the use of these chemical probes to study protein-protein interactions, enzyme activity, and other cellular processes in real-time. For example, by using a fluorescently labeled version of the compound, researchers can visualize the localization and dynamics of specific proteins within a living cell. This information can provide valuable insights into the functioning of complex biological networks and can aid in the identification of new drug targets.

Computational Modeling and Rational Design of Novel Bromoacetamide Derivatives for Specific Research Objectives

Computational modeling and rational design are becoming increasingly important in the development of new chemical probes. nih.gov By using computer simulations, researchers can predict the properties of new bromoacetamide derivatives and design molecules with specific functionalities.

For instance, computational methods can be used to optimize the linker length between the amine and bromoacetamide groups to achieve optimal binding to a target protein. nih.gov Similarly, these methods can be used to design derivatives with improved solubility, cell permeability, or reactivity. researchgate.net The rational design of novel bromoacetamide derivatives will enable the development of highly specific and efficient chemical tools for a wide range of research applications, from fundamental biology to drug discovery. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(8-Aminooctyl)-2-bromoacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : N-Substituted bromoacetamides are typically synthesized via nucleophilic substitution by reacting amines with 2-bromoacetyl bromide. For this compound, the reaction should be conducted in a weakly basic aqueous medium (pH 8–10) to enhance nucleophilicity of the amine while minimizing side reactions. Evidence from similar compounds (e.g., N-(3-azidopropyl)-2-bromoacetamide) shows that maintaining precise pH control and using aprotic polar solvents (e.g., DCM) improves yield . Purification via flash chromatography with ethyl acetate/petroleum ether gradients (2:8 v/v) is effective for isolating bromoacetamide derivatives .

Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?

  • Methodological Answer : Key NMR signals include:

  • ¹H NMR : A singlet at ~4.15 ppm for the CH₂ group adjacent to the bromine atom.
  • ¹³C NMR : Peaks at ~51 ppm (CH₂-Br) and ~165 ppm (amide carbonyl carbon). Additional signals from the octylamine chain (e.g., methylene protons at 1.2–1.6 ppm) should align with expected integration ratios .

Q. What safety precautions are critical when handling bromoacetamide derivatives?

  • Methodological Answer : Bromoacetamides are skin and eye irritants (Category 1B for skin corrosion). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Acute oral toxicity (Category 3) necessitates strict waste disposal protocols .

Advanced Research Questions

Q. How can this compound be functionalized for targeted drug delivery or radiolabeling applications?

  • Methodological Answer : The bromine atom facilitates nucleophilic substitution with thiols, amines, or azides. For radiolabeling (e.g., with ¹⁸F or ¹²⁵I), conjugate the compound to prosthetic groups like N-(4-[¹⁸F]fluorobenzyl)-2-bromoacetamide via thiol- or amine-reactive chemistry. Dynamic PET imaging in preclinical models (e.g., baboons) can validate pharmacokinetics .

Q. What strategies improve the stability of bromoacetamide derivatives in aqueous environments during biological assays?

  • Methodological Answer : Stability is pH-dependent. Use buffered solutions (pH 7–8) to minimize hydrolysis. Co-solvents like DMSO (≤10%) enhance solubility without compromising reactivity. For in vivo studies, encapsulation in liposomes or PEGylation reduces premature degradation .

Q. How can bromoacetamides be applied in derivatization for sensitive analytical detection of biomolecules?

  • Methodological Answer : Bromoacetamides react selectively with thiols or amines. For example, derivatizing histamine into N-(2-(1H-imidazol-4-yl)ethyl)-2-bromoacetamide enables fluorescence detection (λexem = 250/340 nm) with a limit of quantification (LOQ) of 0.25 ng/mL. Validate using UHPLC-ESI-MS/MS with deuterated internal standards .

Q. What computational approaches predict the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound?

  • Methodological Answer : Use in silico tools like SwissADME or ADMETlab to predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Molecular docking against renal peptidease or dehydropeptidase I (targets for bromoacetamides) can elucidate binding modes and guide structural optimization .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported bioactivity of bromoacetamide derivatives across studies?

  • Methodological Answer : Variations may arise from differences in assay conditions (e.g., cell lines, incubation time). Standardize protocols using reference compounds (e.g., N-(2-benzoylbenzofuran-3-yl)-2-bromoacetamide ). Cross-validate with orthogonal assays (e.g., SPR for binding affinity, cytotoxicity via MTT).

Experimental Design Considerations

Q. What controls are essential when evaluating bromoacetamide-mediated enzyme inhibition?

  • Methodological Answer : Include:

  • Positive controls : Known inhibitors (e.g., iodoacetamide for thiol-reactive enzymes).
  • Negative controls : Non-reactive analogs (e.g., N-(8-Aminooctyl)-acetamide without bromine).
  • Blank reactions : To assess non-specific binding or background fluorescence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.